molecular formula C26H25O3P B13643855 Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-l5-phosphaneylidene)propanoate

Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-l5-phosphaneylidene)propanoate

Cat. No.: B13643855
M. Wt: 416.4 g/mol
InChI Key: JPRAQSRPVZNRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is a complex organic compound with the molecular formula C26H25O3P and a molecular weight of 416.46 g/mol . This compound is notable for its unique structure, which includes a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclobutyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate is unique due to its combination of a cyclobutyl ring, a keto group, and a triphenylphosphanylidene moiety. This structure provides distinct reactivity and applications compared to other Wittig reagents.

Properties

Molecular Formula

C26H25O3P

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 3-cyclobutyl-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate

InChI

InChI=1S/C26H25O3P/c1-29-26(28)25(24(27)20-12-11-13-20)30(21-14-5-2-6-15-21,22-16-7-3-8-17-22)23-18-9-4-10-19-23/h2-10,14-20H,11-13H2,1H3

InChI Key

JPRAQSRPVZNRFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.